molecular formula C20H15N3O2S B2483435 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide CAS No. 1798490-65-9

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide

Cat. No.: B2483435
CAS No.: 1798490-65-9
M. Wt: 361.42
InChI Key: IYILVMDLPZHIQQ-UHFFFAOYSA-N
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Description

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thiazole and oxazole rings in the structure contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in various solvents could affect its distribution in the body and its interaction with biological targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 5-phenyl-1,3-oxazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide lies in its combined thiazole and oxazole rings, which provide a unique scaffold for drug development. This combination allows for interactions with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .

Biological Activity

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity based on available research, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a thiazole moiety. The molecular formula is C17H16N2O2SC_{17}H_{16}N_2O_2S, and it has a molecular weight of approximately 316.39 g/mol. The presence of phenyl rings and heterocyclic systems contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study highlighted that certain oxazole and thiazole derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus10 µM
Similar Derivative AE. coli15 µM
Similar Derivative BK. pneumoniae12 µM

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown promising antifungal activity. Research on thiazole derivatives indicates their effectiveness against fungal strains such as Candida albicans . The activity is attributed to the disruption of fungal cell membranes.

Anticancer Activity

The anticancer potential of oxazole and thiazole derivatives has been explored extensively. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. Studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines .

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)8.5
MCF7 (breast cancer)10.0
A549 (lung cancer)7.0

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the evaluation of a related thiazole derivative in an animal model for its neuroprotective effects. The study used behavioral tests like the Morris water maze and biochemical assays to assess cognitive improvements and neuronal integrity post-treatment . The results indicated significant enhancements in memory function and reduced neuronal damage.

Properties

IUPAC Name

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(19-22-12-17(25-19)14-7-3-1-4-8-14)21-11-16-13-26-20(23-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILVMDLPZHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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